4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one typically involves a formal [3 + 2] cycloaddition reaction. This process is initiated by C–H activation and aza-Michael addition, leading to the formation of one C–C bond and one C–N bond . The reaction conditions often include the use of a [Cp*RhCl2]2 catalyst and electron-deficient alkenes at the C3-position of the indole moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These compounds share a similar indole-based structure and undergo similar chemical reactions.
Indole-3-carbaldehyde derivatives: These derivatives are also used in multicomponent reactions and have diverse biological activities.
Uniqueness
4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one is unique due to its furoindole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
878289-46-4 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)-1H-furo[3,4-b]indol-3-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(18)16-11-7-5-4-6-9(11)10-8-19-13(17)12(10)16/h4-7H,8H2,1-3H3 |
InChI Key |
HSBDCOWQKPGTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2C3=C1C(=O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.